7-Methoxy-4-trifluoromethylcoumarin

Description

Chemical Identity and Nomenclature

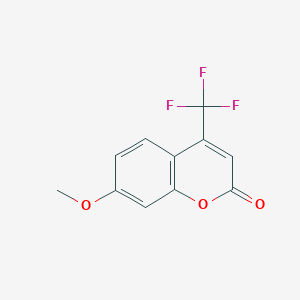

7-Methoxy-4-(trifluoromethyl)coumarin belongs to the coumarin family of organic compounds, specifically classified as a substituted benzopyrone derivative. The compound exhibits a molecular formula of C₁₁H₇F₃O₃ with a molecular weight of 244.17 grams per mole. The Chemical Abstracts Service registry number for this compound is 575-04-2, providing a unique identifier for database searches and regulatory documentation.

The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as 7-methoxy-4-(trifluoromethyl)chromen-2-one. Alternative nomenclature includes 7-methoxy-4-(trifluoromethyl)-2H-chromen-2-one and 7-methoxy-4-(trifluoromethyl)chromen-2-one, reflecting different approaches to describing the heterocyclic ring system. The compound is also known by several synonyms in scientific literature, including 7-methoxy-4-trifluoromethylcoumarin and methyl 4-(trifluoromethyl)umbelliferyl ether.

Table 1: Molecular Properties of 7-Methoxy-4-(trifluoromethyl)coumarin

The structural characteristics of 7-methoxy-4-(trifluoromethyl)coumarin demonstrate the strategic placement of substituents to optimize specific chemical properties. The methoxy group at position 7 serves as an electron-donating substituent, while the trifluoromethyl group at position 4 functions as a strong electron-withdrawing group. This combination of substituents creates a push-pull electronic system that significantly enhances the fluorescent properties of the compound compared to unsubstituted coumarin.

The compound exists as a white crystalline powder under standard laboratory conditions, exhibiting limited solubility in aqueous systems but demonstrating good solubility in organic solvents including ethanol, methanol, dimethyl sulfoxide, and dimethylformamide. The spectroscopic properties include characteristic fluorescence with excitation maxima at 333 nanometers and emission maxima at 416 nanometers when measured in methanol.

Historical Development and Discovery

The development of 7-methoxy-4-(trifluoromethyl)coumarin emerges from the broader historical context of coumarin chemistry, which began with the isolation of the parent coumarin compound from tonka beans in 1820 by A. Vogel of Munich. This foundational discovery established the coumarin scaffold as a significant structural motif in organic chemistry and natural product research. The systematic study of coumarin derivatives expanded throughout the nineteenth and twentieth centuries, leading to the development of synthetic methodologies for accessing diverse coumarin structures.

The specific synthesis of 7-methoxy-4-(trifluoromethyl)coumarin relies on the Pechmann condensation reaction, a classical synthetic transformation discovered by the German chemist Hans von Pechmann. This reaction provides a direct route to coumarin derivatives through the condensation of phenols with beta-ketoesters under acidic conditions. The mechanism involves initial esterification or transesterification followed by intramolecular cyclization to form the characteristic lactone ring system.

Contemporary research has refined the synthetic approaches to 7-methoxy-4-(trifluoromethyl)coumarin, with studies demonstrating the use of molecular iodine as a catalyst for the Pechmann condensation. These investigations have shown that 7-alkoxy-4-trifluoromethylcoumarins can be synthesized effectively using this methodology, with researchers achieving yields of 37% for the methoxy derivative under optimized conditions. The reaction involves treating 3-methoxyphenol with ethyl 4,4,4-trifluoroacetoacetate in the presence of catalytic iodine at elevated temperatures.

Table 2: Historical Milestones in Coumarin Chemistry Related to 7-Methoxy-4-(trifluoromethyl)coumarin

The historical development of fluorinated coumarin derivatives represents a more recent advancement in the field, driven by the recognition that trifluoromethyl substituents can significantly alter the electronic and photophysical properties of organic molecules. The incorporation of trifluoromethyl groups into coumarin structures has emerged as a strategy for enhancing fluorescence quantum yields and modifying biological activity profiles.

Role in Modern Organic Chemistry

In contemporary organic chemistry, 7-methoxy-4-(trifluoromethyl)coumarin serves multiple important functions, ranging from fundamental research applications to practical analytical tools. The compound has established itself as a valuable fluorogenic substrate, particularly in the field of enzyme biochemistry where it functions as a selective probe for cytochrome P450 enzymes. This application leverages the compound's ability to undergo enzymatic transformation to release the fluorescent metabolite 7-hydroxy-4-(trifluoromethyl)coumarin, enabling quantitative measurement of enzyme activity through fluorescence detection.

The fluorescent properties of 7-methoxy-4-(trifluoromethyl)coumarin make it particularly valuable for high-throughput screening applications in drug discovery and biochemical research. The compound exhibits optimal spectroscopic characteristics for automated fluorescence detection systems, with well-separated excitation and emission wavelengths that minimize interference from other fluorescent species. These properties have made it a standard substrate in fluorometric assays for cytochrome P450 activity, supporting research in pharmacokinetics, drug metabolism, and toxicology.

Research investigations have explored the selectivity of 7-methoxy-4-(trifluoromethyl)coumarin for different cytochrome P450 isoforms, initially suggesting specificity for CYP2C9. However, detailed kinetic studies have revealed that the compound actually serves as a substrate for multiple cytochrome P450 enzymes, including CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4. This broader substrate profile has implications for its use in enzyme characterization studies and highlights the complexity of predicting substrate selectivity based solely on structural considerations.

The synthetic chemistry applications of 7-methoxy-4-(trifluoromethyl)coumarin extend beyond its use as an analytical reagent. The compound serves as a model system for studying the effects of electron-withdrawing and electron-donating substituents on coumarin photophysics. The combination of the methoxy group at position 7 and the trifluoromethyl group at position 4 creates an optimal electronic structure for fluorescence, with the electron-donating methoxy group enhancing the nucleophilic character of the aromatic system while the electron-withdrawing trifluoromethyl group stabilizes the excited state.

Table 3: Contemporary Applications of 7-Methoxy-4-(trifluoromethyl)coumarin in Organic Chemistry

The compound has also found applications in the development of more complex molecular systems, including fluorescence polarization assays for macrodomain proteins. In these applications, derivatives of 7-methoxy-4-(trifluoromethyl)coumarin serve as components of larger molecular constructs designed to probe protein-ligand interactions. The trifluoromethyl umbelliferone moiety, which includes the core structure of 7-methoxy-4-(trifluoromethyl)coumarin, has been identified as a particularly effective binding element for certain protein targets.

The versatility of coumarin-based compounds in modern organic chemistry reflects their unique combination of synthetic accessibility, chemical stability, and tunable properties. The small molecular size of coumarins makes them attractive for incorporation into larger molecular architectures without significantly altering the overall properties of the system. Additionally, the well-established synthetic chemistry of coumarins provides multiple pathways for structural modification and functionalization.

Propriétés

IUPAC Name |

7-methoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(11(12,13)14)5-10(15)17-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZHUELNIGDYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350909 | |

| Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-04-2 | |

| Record name | 7-Methoxy-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoromethylumbelliferyl 7-methylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin

The hydroxy precursor is synthesized via Pechmann condensation between resorcinol and ethyl trifluoroacetoacetate. A solvent-free protocol using sulfamic acid (10 mol%) as a Brønsted acid catalyst achieves yields up to 90%. The reaction proceeds at 80°C for 2 hours, forming the coumarin core through electrophilic aromatic substitution, dehydration, and intramolecular transesterification.

O-Methylation with Dimethyl Sulfate

The hydroxy group at C7 is methylated using dimethyl sulfate [(CH₃O)₂SO₂] in acetone under reflux. Anhydrous potassium carbonate (K₂CO₃) acts as a base, facilitating the nucleophilic substitution. Key conditions include:

-

Molar ratio : 1:1.2 (hydroxy precursor to dimethyl sulfate)

-

Reaction time : 8 hours at 56°C (acetone reflux)

-

Workup : Filtration of K₂CO₃, rotary evaporation, and precipitation with cold water.

This method yields 97.8% of the target compound with a melting point of 110–112°C, consistent with literature. The high efficiency is attributed to the polar aprotic solvent (acetone), which stabilizes the transition state and minimizes side reactions.

Pechmann Condensation Followed by Methylation

An alternative route employs a one-pot Pechmann condensation-methylation sequence, optimizing atom economy and reducing purification steps.

Coumarin Formation via Pechmann Condensation

Resorcinol reacts with ethyl trifluoroacetoacetate in the presence of sulfamic acid (10 mol%) under solvent-free conditions. The reaction proceeds via:

In Situ Methylation

Without isolating the hydroxy intermediate, dimethyl sulfate is added directly to the reaction mixture. The use of K₂CO₃ in acetone ensures complete methylation, achieving an overall yield of 85–90%. This approach reduces solvent waste and processing time, aligning with green chemistry principles.

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

La 7-méthoxy-4-(trifluorométhyl)coumarine subit plusieurs réactions :

Réactions de substitution: Le groupe trifluorométhyle peut participer à des réactions de substitution.

Oxydation et réduction: Selon les conditions de réaction, il peut subir une oxydation ou une réduction.

Les réactifs courants comprennent l'anhydride trifluoroacétique, les bases et les agents oxydants.

4. Applications dans la recherche scientifique

La 7-méthoxy-4-(trifluorométhyl)coumarine trouve des applications dans :

Dosages enzymatiques: En tant que substrat des CYP, elle permet de quantifier l'activité enzymatique.

Sondes fluorescentes: Ses propriétés de fluorescence la rendent utile dans les études biologiques.

5. Mécanisme d'action

L'action enzymatique des CYP sur la 7-méthoxy-4-(trifluorométhyl)coumarine conduit à la formation de HFC, qui peut être mesurée à 409/530 nm . Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique.

Applications De Recherche Scientifique

Fluorogenic Substrate for Cytochrome P450 Enzymes

7-Methoxy-4-(trifluoromethyl)coumarin serves as a fluorogenic substrate for various cytochrome P450 enzymes. It is particularly noted for its interaction with:

- CYP2B6 and CYP2E1 : Studies indicate that this compound exhibits higher catalytic efficiency with these enzymes compared to others, making it valuable for enzyme activity assays .

| Enzyme | Activity Level | Notes |

|---|---|---|

| CYP2B6 | High | Most active in O-demethylation of 7-methoxy-4-(trifluoromethyl)coumarin |

| CYP2E1 | High | Significant activity observed |

| CYP2C9 | Moderate | Not a suitable probe substrate due to variability in activity across different microsomes |

Research on Drug Metabolism

The compound has been utilized to investigate the metabolic pathways of drugs by serving as a selective substrate for various cytochrome P450 isoforms. Research shows that while it was initially thought to be a selective substrate for CYP2C9, further studies revealed that multiple P450 enzymes are involved in its metabolism, including CYP2A6 and CYP3A4 . This highlights the complexity of drug metabolism and the need for careful selection of substrates in pharmacokinetic studies.

Applications in Toxicology

7-Methoxy-4-(trifluoromethyl)coumarin is employed in toxicological assessments to evaluate the effects of various compounds on cytochrome P450 activity. Its fluorogenic properties allow for sensitive detection of enzymatic activity, which is crucial in understanding the toxicokinetics of new pharmaceutical agents .

Case Study 1: CYP2B6 and CYP2E1 Activity Assessment

In a study investigating the enzymatic activity of CYP2B6 and CYP2E1 using 7-methoxy-4-(trifluoromethyl)coumarin, researchers found that this compound provided a robust method for measuring enzyme activity due to its high fluorescence upon cleavage by these enzymes. The results indicated that it could be effectively used to screen potential drug candidates for their metabolism by these P450 isoforms .

Case Study 2: Drug Interaction Studies

Another study explored the interactions between various drugs and their effects on the metabolism of 7-methoxy-4-(trifluoromethyl)coumarin. The findings suggested that certain inhibitors could significantly alter the metabolic profile of this compound, underscoring its utility in studying drug-drug interactions and enzyme inhibition mechanisms .

Mécanisme D'action

The enzymatic action of CYPs on 7-methoxy-4-(trifluoromethyl)coumarin results in the formation of HFC, which can be measured at 409/530 nm . The exact molecular targets and pathways involved depend on the specific application.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares key structural features, CYP selectivity, and applications of 7-Methoxy-4-(trifluoromethyl)coumarin with similar compounds:

Key Research Findings

CYP Isoform Selectivity: MFC is primarily metabolized by CYP2B6 and CYP3A4, with minor activity from CYP1A2 . In contrast, BFC is highly selective for CYP3A4, and EFC is specific to CYP2B4/2B6 . MAMC and its N-alkyl derivatives show enhanced affinity for CYP2D6, with $ K_m $ values decreasing up to 100-fold upon alkyl chain elongation .

Fluorescence and Sensitivity: The trifluoromethyl group in MFC and BFC enhances fluorescence quantum yield compared to methyl or aminomethyl groups, enabling sensitive detection in HTS . MAMC’s metabolite exhibits a 3-fold higher fluorescent yield when N-methylated, improving assay sensitivity for CYP2D6 .

Substrate Binding and Inhibition :

- MFC , BFC , and testosterone bind to distinct domains within CYP3A4, explaining why inhibition data vary across substrates .

- Engineering CYP3A4 mutants (e.g., T433S) improves catalytic efficiency with BFC by 4-fold, highlighting structural adaptability for substrate metabolism .

Applications in Drug Development :

Advantages and Limitations

- MFC :

- Advantages: Broad CYP isoform coverage, high fluorescence stability.

- Limitations: Less selective than isoform-specific probes like MAMC for CYP2D6.

- BFC: Advantages: High sensitivity for CYP3A4, compatible with multi-inhibitor screens. Limitations: Susceptible to interference from non-competitive inhibitors .

- MAMC :

- Advantages: Tunable affinity via N-substitution, superior for CYP2D6.

- Limitations: Requires chemical modification for optimal performance .

Activité Biologique

7-Methoxy-4-(trifluoromethyl)coumarin (MFC) is a synthetic derivative of coumarin known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in drug metabolism studies, particularly as a substrate for cytochrome P450 enzymes. This article explores the biological activity of MFC, focusing on its enzymatic interactions, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : CHFO

- Molecular Weight : 230.14 g/mol

- Melting Point : 178-180 °C

- Boiling Point : 311.4 °C at 760 mmHg

- Density : 1.6 g/cm³

Enzymatic Activity

MFC is primarily recognized for its role as a fluorogenic substrate in the activity assays of cytochrome P450 enzymes (CYPs). Research indicates that MFC exhibits varying degrees of selectivity among different CYP isoforms:

| CYP Isoform | Activity Level |

|---|---|

| CYP2B6 | High |

| CYP2E1 | Moderate |

| CYP2C9 | Low |

Studies have shown that MFC is a more potent substrate for CYP2B6 and CYP2E1 compared to CYP2C9, making it a valuable tool in drug metabolism research

Cytotoxicity and Antiproliferative Effects

MFC has demonstrated cytotoxic effects in various cancer cell lines. A study reported that MFC exhibited significant antiproliferative activity against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Case Study: Anticancer Activity

In vitro studies revealed that treatment with MFC resulted in:

- IC50 Values :

- MCF-7 Cells: 15 µM

- HepG2 Cells: 20 µM

The mechanism of action was linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, culminating in apoptosis .

Antimicrobial Activity

MFC has also been evaluated for its antimicrobial properties. It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings suggest that MFC could serve as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Methoxy-4-(trifluoromethyl)coumarin, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of 2-hydroxy-4-methoxybenzaldehyde with trifluoromethyl-substituted acetic acid derivatives under acidic conditions. Yield optimization involves controlling reaction time (12–24 hours) and temperature (80–100°C) to prevent side reactions like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How can HPLC methods be optimized for quantifying 7-Methoxy-4-(trifluoromethyl)coumarin in biological matrices?

- Methodological Answer : Use reverse-phase C18 columns with mobile phases combining methanol/water (70:30 v/v) and 0.1% trifluoroacetic acid to enhance peak resolution. Fluorescence detection (excitation: 360 nm, emission: 460 nm) improves sensitivity for trace analysis . Pre-column derivatization with bromomethylcoumarin derivatives may enhance detectability in complex samples .

Q. What solubility challenges arise when working with 7-Methoxy-4-(trifluoromethyl)coumarin, and how can they be addressed?

- Methodological Answer : The compound is poorly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). For in vitro assays, prepare stock solutions in DMSO (25 mg/mL) and dilute in buffer to avoid precipitation. Sonication for 10–15 minutes ensures homogeneity .

Advanced Research Questions

Q. How does 7-Methoxy-4-(trifluoromethyl)coumarin serve as a fluorescent probe in CYP450 inhibition assays, and what are key experimental design considerations?

- Methodological Answer : The compound acts as a substrate for CYP450 isoforms (e.g., CYP2B6), where O-demethylation generates fluorescent 7-hydroxy-4-(trifluoromethyl)coumarin. Key parameters:

- Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C for 30 minutes.

- Fluorescence Measurement : Quantify metabolites at λex/λem = 360/460 nm.

- Inhibition Controls : Include ketoconazole (CYP3A4 inhibitor) to validate specificity .

Q. What factors contribute to variability in fluorescence intensity when using this compound in cellular imaging?

- Methodological Answer : Variability arises from pH sensitivity (pKa ~7.5), intracellular esterase activity, and photobleaching. Mitigation strategies:

- pH Buffering : Use HEPES (pH 7.4) in extracellular media.

- Quenching Controls : Add 1 mM EDTA to chelate metal ions interfering with fluorescence.

- Exposure Limits : Limit laser exposure to <5 seconds to minimize photodegradation .

Q. How can conflicting data on CYP450 isoform selectivity be resolved when using this compound?

- Methodological Answer : Cross-reactivity with CYP3A4/2C9 is common. To isolate CYP2B6 activity:

- Inhibitor Cocktails : Include 50 μM sulfaphenazole (CYP2C9 inhibitor) and 1 μM ritonavir (CYP3A4 inhibitor).

- Recombinant Enzymes : Validate using cDNA-expressed CYP2B6 in parallel with microsomes .

Data Contradiction Analysis

Q. Why do storage recommendations vary between "ambient" and "-20°C" for this compound?

- Analysis : Discrepancies arise from differing purity grades and solvent residues. Technical-grade samples (≥95% purity) with stabilizers (e.g., BHT) tolerate ambient storage, while analytical-grade (>99%) samples require desiccation at -20°C to prevent hydrolysis of the trifluoromethyl group .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.